

# Preclinical Comparison of APOL1 Inhibitors: Apol1-IN-2 vs. MZE829

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Apol1-IN-2 |           |
| Cat. No.:            | B15578277  | Get Quote |

This guide provides a comparative overview of two investigational small molecule inhibitors of Apolipoprotein L1 (APOL1), **Apol1-IN-2** and MZE829, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of APOL1-mediated kidney disease.

Mutations in the APOL1 gene are strongly associated with an increased risk of developing a spectrum of kidney diseases, particularly in individuals of African ancestry. The development of targeted APOL1 inhibitors represents a promising therapeutic strategy. This guide summarizes the publicly available data on **Apol1-IN-2** and MZE829 to facilitate a comparative assessment of their preclinical profiles.

#### **Mechanism of Action**

Both **Apol1-IN-2** and MZE829 are designed to inhibit the function of the APOL1 protein. The risk variants of APOL1 are believed to form pores in the cell membranes of podocytes and other kidney cells, leading to cell death and kidney damage. These inhibitors aim to block this pore-forming activity. MZE829, developed by Maze Therapeutics, is an oral, small molecule inhibitor designed to specifically block this APOL1 pore function.[1][2] While less public information is available for **Apol1-IN-2**, it is also categorized as an APOL1 inhibitor.

### **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Apol1-IN-2** and MZE829. It is important to note that the depth of publicly available data for MZE829 is significantly greater



than for **Apol1-IN-2**, precluding a direct head-to-head comparison in many preclinical parameters.

Table 1: In Vitro Potency of Apol1-IN-2

| Assay                                    | APOL1 Variant | EC50 (nM) |
|------------------------------------------|---------------|-----------|
| APOL1-induced cell death in HEK293 cells | G2            | 4.74      |
| G1                                       | 14.3          |           |
| APOL1-induced death of trypanosomes      | G2            | 2.24      |
| G1                                       | 6.03          |           |
| G0                                       | 3.72          | _         |

Data for **Apol1-IN-2** is sourced from chemical suppliers and may not be from peer-reviewed publications.

Table 2: Preclinical Profile of MZE829



| Parameter           | Model                                                                  | Key Findings                                                                                                                                 |
|---------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Efficacy            | Acute and Chronic Humanized<br>Mouse Models of APOL1<br>Kidney Disease | - Significant reversal of<br>albuminuria- Improvement in<br>associated tissue pathology[1]<br>[3][4]                                         |
| Pharmacokinetics    | Healthy Volunteers (Phase 1)                                           | - Dose-proportional pharmacokinetics- Low variability across doses- Half- life of approximately 15 hours, supporting once-daily dosing[5]    |
| Safety/Tolerability | Healthy Volunteers (Phase 1)                                           | - Well-tolerated at single doses<br>up to 480 mg and multiple<br>doses up to 350 mg- All<br>treatment-related adverse<br>events were mild[5] |

### **Experimental Protocols**

Detailed experimental protocols for **Apol1-IN-2** are not publicly available. The in vitro data presented is based on standard assays for assessing APOL1 inhibitor activity. For MZE829, while full detailed protocols are proprietary, the descriptions from Maze Therapeutics' presentations and publications allow for a general outline of the methodologies used.

## MZE829 Preclinical Efficacy Studies (General Methodology)

- Animal Models: Humanized transgenic mouse models expressing APOL1 risk variants (G1 or G2) were utilized. These models are designed to develop features of APOL1 kidney disease, such as albuminuria and kidney tissue damage, upon induction of APOL1 expression.
- Compound Administration: MZE829 was administered orally to the transgenic mice.
- Efficacy Endpoints:



- Albuminuria: Urine albumin-to-creatinine ratio (UACR) was measured at baseline and at various time points during treatment to assess changes in urinary protein excretion, a key marker of kidney damage.
- Histopathology: Kidney tissues were collected at the end of the study and examined microscopically to assess for pathological changes, such as glomerulosclerosis and tubulointerstitial fibrosis.
- Biomarkers: Other biomarkers of kidney injury may have been assessed from urine or blood samples.

## In Vitro Assays for APOL1 Inhibitors (General Methodology)

- Cell-Based Assays:
  - Human Embryonic Kidney (HEK293) cells are engineered to express the G1 or G2 variants of the APOL1 gene.
  - Expression of the APOL1 variants is induced, leading to cell death.
  - The ability of the inhibitor (Apol1-IN-2 or MZE829) to prevent this cell death is measured, and an EC50 value is calculated.
- Trypanosome Lysis Assay:
  - The natural function of the APOL1 protein is to lyse certain species of trypanosomes.
  - The ability of the inhibitor to prevent APOL1-mediated lysis of trypanosomes is assessed to determine its inhibitory activity.

# Visualizations APOL1 Signaling Pathway and Inhibition









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.physiology.org [journals.physiology.org]
- 2. APOL1-Mediated Kidney Disease (AMKD) | National Kidney Foundation [kidney.org]
- 3. APOL1-Mediated Kidney Disease (AMKD) | American Kidney Fund [kidneyfund.org]
- 4. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease
   Gene Proceedings of the Henry Shavelle Professorship PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Comparison of APOL1 Inhibitors: Apol1-IN-2 vs. MZE829]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578277#apol1-in-2-vs-mze829-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com